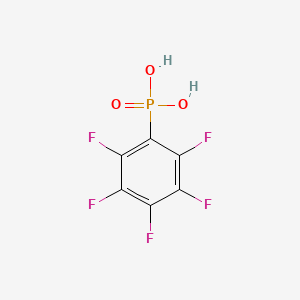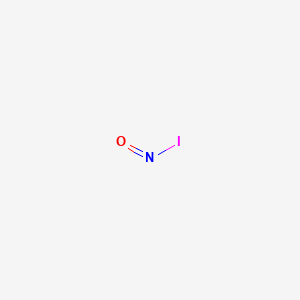
Nitrosyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosyl iodide is a chemical compound with the formula INO. It is a nitrosyl halide, consisting of a nitrosyl group (NO) bonded to an iodine atom. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrosyl iodide can be synthesized through the reaction of nitric oxide (NO) with iodine (I2). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
NO+I2→INO
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the laboratory synthesis methods provide a foundation for potential industrial applications. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nitrosyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and nitrogen dioxide.
Reduction: It can be reduced to form nitric oxide and iodide ions.
Substitution: this compound can participate in substitution reactions with amines to form N-nitrosamines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or ozone.
Reduction: Reducing agents like hydrogen or metal hydrides are used.
Substitution: Amines are common reagents in substitution reactions.
Major Products Formed:
Oxidation: Iodine (I2) and nitrogen dioxide (NO2).
Reduction: Nitric oxide (NO) and iodide ions (I-).
Substitution: N-nitrosamines.
Applications De Recherche Scientifique
Nitrosyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitrosation reactions.
Biology: this compound is studied for its potential biological effects, including its role in nitrosation of biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of nitric oxide delivery.
Industry: It is used in the synthesis of various nitrogen-containing compounds and as a precursor in the production of other chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Nitrosyl chloride (NOCl): Similar to nitrosyl iodide but with chlorine instead of iodine.
Nitrosyl bromide (NOBr): Similar to this compound but with bromine instead of iodine.
Nitrosyl fluoride (NOF): Similar to this compound but with fluorine instead of iodine.
Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other nitrosyl halides. The larger atomic size and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Propriétés
Numéro CAS |
58585-94-7 |
|---|---|
Formule moléculaire |
INO |
Poids moléculaire |
156.911 g/mol |
Nom IUPAC |
nitrosyl iodide |
InChI |
InChI=1S/INO/c1-2-3 |
Clé InChI |
VBAXOVGEFYCYMW-UHFFFAOYSA-N |
SMILES canonique |
N(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)

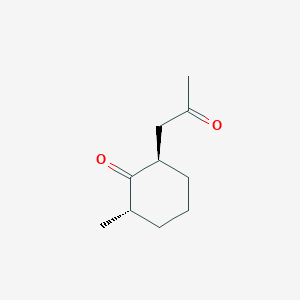

![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
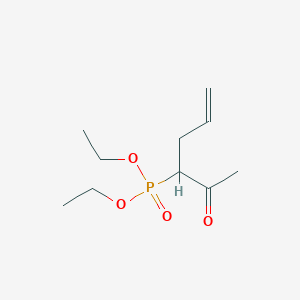

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
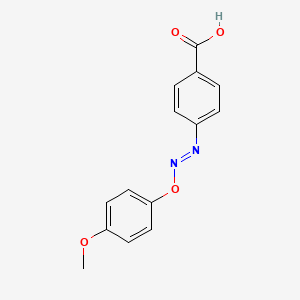
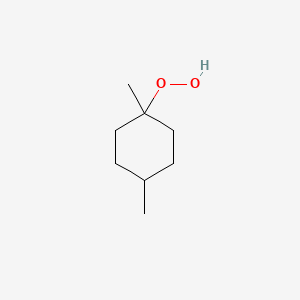
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
